molecular formula C10H12BrNO2S B1382014 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester CAS No. 1547445-11-3

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Cat. No.: B1382014
CAS No.: 1547445-11-3
M. Wt: 290.18 g/mol
InChI Key: SIKMIRQRUUUIKQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H12BrNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester typically involves the bromination of 4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding non-brominated derivative.

    Oxidation Reactions: Oxidation can occur at the sulfur atom or the benzothiazole ring, leading to sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester.

    Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding to active sites or enhance the compound’s reactivity towards biological molecules. The benzothiazole ring can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
  • 2-Fluoro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
  • 2-Iodo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Uniqueness

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (CAS Number: 729590-69-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromine atom and a benzothiazole moiety, suggests diverse reactivity and biological implications. This article aims to explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C10H12BrNO2S
  • Molecular Weight : 290.18 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways such as AKT and ERK .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. For instance:

  • A study demonstrated that benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines (A431, A549, H1299), with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • The compound's structure allows it to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a dual-action therapeutic agent .

Anti-inflammatory Activity

Research has also indicated that benzothiazole derivatives can reduce pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for diseases characterized by chronic inflammation . The compound's ability to modulate these inflammatory pathways may enhance its therapeutic profile in cancer treatment.

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerA4311.0
AnticancerA5492.0
AnticancerH12993.0
Anti-inflammatoryIn vitro modelNot specified

Case Studies

  • Study on Antitumor Activity :
    • A series of novel benzothiazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds similar to this compound showed promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Inflammation Modulation Study :
    • In vitro experiments demonstrated that certain benzothiazole derivatives could significantly lower the levels of inflammatory cytokines in cell culture models. This finding supports the potential use of these compounds in treating inflammatory diseases alongside their anticancer properties .

Properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKMIRQRUUUIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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